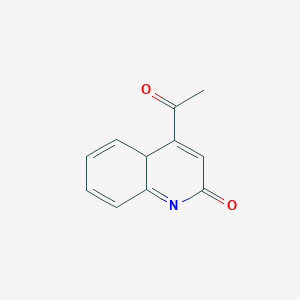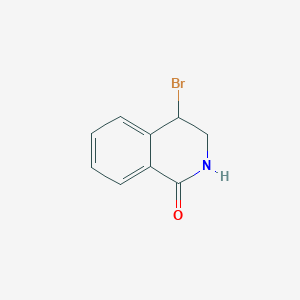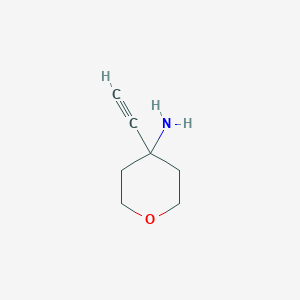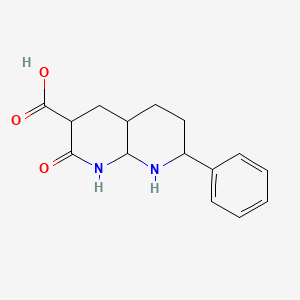
4-acetyl-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with an acetyl group at the 4-position and a keto group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxyquinolin-2-one with acetic anhydride under reflux conditions. This reaction typically yields the desired product in good to excellent yields .
Another method involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. This method also provides high yields and is commonly used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has also been explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-acetyl-4aH-quinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 4-Acetyl-4aH-quinolin-2-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-acetyl-4aH-quinolin-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinolin-2-one: Similar structure but with a hydroxyl group instead of an acetyl group.
Quinoline-2,4-dione: Contains two keto groups at the 2 and 4 positions.
2-Aminoquinoline: Contains an amino group at the 2-position instead of a keto group
Uniqueness
4-Acetyl-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 4-position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-acetyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6,8H,1H3 |
Clave InChI |
WEHYIPIZXHJEHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)








